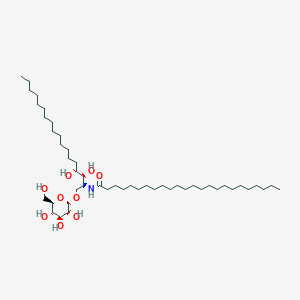

1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

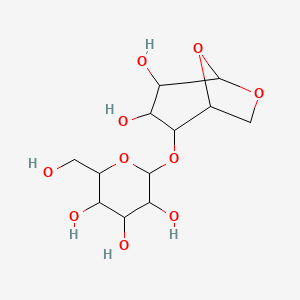

1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine is a glycophytoceramide having an alpha-D-glucopyranosyl residue at the O-1 position and an tetracosanoyl group attached to the nitrogen. It derives from an alpha-D-glucose.

Aplicaciones Científicas De Investigación

Alpha-Glucosidase Inhibition

The alpha-glucosidase inhibitor acarbose is closely related to 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine. Produced through large-scale fermentation using Actinoplanes sp. SE50 strains, acarbose has been pivotal in diabetes type II therapy since 1990, aiding patients in controlling blood sugar levels with starch-containing diets. This represents one of the most successful bacterial secondary metabolites introduced to the pharmaceutical market. Research into the physiology, genetics, and enzymology of acarbose biosynthesis may lead to the development of new biotechnological applications, like the suppression of side-products and biocombinatorial production of new metabolites (Wehmeier & Piepersberg, 2004).

Enzymatic Preparation of Natural Products

A study described the enzymatic preparation of lycotetraose from the readily available Solanum glycoalkaloid alpha-tomatine. This process involved the use of recombinant endo-glycosidase, tomatinase, from Fusarium oxysporum f. sp. lycopersici. Lycotetraose, a branched tetrasaccharide, is a key constituent of many biologically interesting natural products, demonstrating the potential for enzymatic processes in the synthesis of complex natural compounds (Woods, Hamilton, & Field, 2004).

Inhibition of Glycogen Phosphorylase

Research on 1-(D-Glucopyranosyl)-1,2,3-triazoles prepared from per-O-acetylated alpha- and beta-D-glucopyranosyl azides showed that these compounds were effective inhibitors of rabbit muscle glycogen phosphorylase b. This finding is significant as it highlights the potential role of glucopyranosyl derivatives in regulating metabolic processes like glycogen breakdown (Bokor et al., 2010).

Biotechnological Production of Trehalose

Trehalose, a disaccharide similar in structure to 1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine, has been studied for its role in protecting biomolecules against environmental stress. This sugar is notable for stabilizing enzymes, proteins, biomasses, pharmaceutical preparations, and even organs for transplantation. The increasing applications of trehalose in various fields have driven research towards developing novel and economically feasible production systems (Schiraldi, Di Lernia, & de Rosa, 2002).

Propiedades

Nombre del producto |

1-O-(alpha-D-glucopyranosyl)-N-tetracosanylphytosphingosine |

|---|---|

Fórmula molecular |

C48H95NO9 |

Peso molecular |

830.3 g/mol |

Nombre IUPAC |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H95NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-43(52)49-40(39-57-48-47(56)46(55)45(54)42(38-50)58-48)44(53)41(51)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h40-42,44-48,50-51,53-56H,3-39H2,1-2H3,(H,49,52)/t40-,41+,42+,44-,45+,46-,47+,48-/m0/s1 |

Clave InChI |

VYJPNEVPFQSTHX-JXSXMKLYSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)

![(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)

![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1253161.png)

![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)